N-methyl-N-propylacetamide

Description

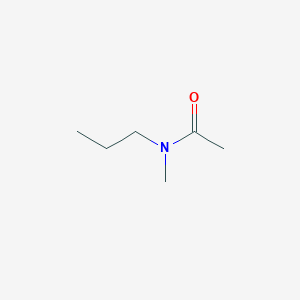

N-Methyl-N-propylacetamide (IUPAC name: this compound) is a secondary amide derived from acetic acid, with methyl and propyl substituents on the nitrogen atom. This compound is structurally significant in pharmaceutical research, particularly as an intermediate in synthesizing complex molecules. For example, it has been utilized in the preparation of positron emission tomography (PET) ligands for neuroimaging, as demonstrated in the synthesis of a fluorinated pyrazolopyrimidine derivative .

Properties

CAS No. |

24664-67-3 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

N-methyl-N-propylacetamide |

InChI |

InChI=1S/C6H13NO/c1-4-5-7(3)6(2)8/h4-5H2,1-3H3 |

InChI Key |

PGTYNKFWSGJDGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acetamides

Detailed Analysis

N-Methylacetamide (C₃H₇NO) Simplest analog with a single methyl group on the nitrogen. Purity and electrochemical behavior have been rigorously studied by IUPAC, highlighting its role as a model compound in analytical chemistry . Lacks the steric and solubility effects introduced by longer alkyl chains.

N-Propylacetamide (C₅H₁₁NO) Features a linear propyl group, enhancing hydrophobicity compared to N-methylacetamide.

N-Acetyl-N-(2-methylpropyl)acetamide (C₈H₁₅NO₂) A branched isomer with a 2-methylpropyl group and an acetyl moiety. Registered under CAS 1787-52-6, with structural data (InChIKey: WQJBTSUJPQKSOP-UHFFFAOYSA-N) and regulatory information from ECHA . The branched structure likely reduces crystallinity and alters solubility compared to linear analogs.

Neodecanamide, N-methyl (C₁₁H₂₃NO) A long-chain derivative with a neodecyl group, suggesting use in industrial formulations (e.g., surfactants or lubricants) .

Substituent Effects on Properties

- Solubility and Reactivity : Linear alkyl chains (e.g., propyl in this compound) increase hydrophobicity relative to methyl substituents. Branched chains (e.g., 2-methylpropyl) may further modify solubility due to steric hindrance .

- Synthetic Utility : this compound’s dual alkyl groups make it a versatile intermediate in drug discovery, as seen in its incorporation into PET ligands targeting neurological inflammation .

Limitations and Data Gaps

- Experimental data (e.g., melting/boiling points, solubility) for this compound are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.